2-Bromo-3-(bromomethyl)-1-benzothiophene
Description
2-Bromo-3-(bromomethyl)-1-benzothiophene is a brominated derivative of benzothiophene, a heterocyclic compound featuring a fused benzene and thiophene ring system. The molecule contains two bromine substituents: one at the 2-position of the benzothiophene core and a bromomethyl group at the 3-position. This dual bromination pattern renders it highly reactive, particularly in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and materials science .
Synthetic routes to this compound often involve bromination of precursor benzothiophene derivatives. For example, analogous brominated thiophenes, such as 2-bromo-3-(bromomethyl)thiophene, have been synthesized via controlled bromination of methyl-substituted thiophenes under mild conditions . Computational studies using methods like PBE/cc-pVDZ-level theory have been employed to predict reactivity and stability of such brominated heterocycles .
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZCBNSKRVXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds efficiently, yielding the desired product with high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of N-bromosuccinimide as a brominating agent is preferred due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzothiophenes, while nucleophilic substitution can introduce different functional groups at the bromine positions.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)-1-benzothiophene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its bromine atoms and the benzothiophene ring. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Effects
The reactivity and applications of 2-bromo-3-(bromomethyl)-1-benzothiophene are closely tied to its benzothiophene core and bromine substitution pattern. Below is a comparative analysis with analogous compounds:
Key Observations:
Aromatic Stability : The benzothiophene core offers greater aromatic stability compared to simple thiophene derivatives due to its fused benzene ring. This enhances thermal and chemical resistance, critical for high-temperature reactions .
Electronic Effects: The quinoline analog’s nitrogen atom introduces electron-withdrawing character, accelerating nucleophilic substitution at the bromomethyl group compared to sulfur-containing analogs .
Synthetic Utility: While 2-bromo-3-(bromomethyl)thiophene is preferred for polymer precursors, the benzothiophene and quinoline derivatives are prioritized in medicinal chemistry for their ability to form complex heterocyclic scaffolds .
Biological Activity
2-Bromo-3-(bromomethyl)-1-benzothiophene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
- Chemical Structure : this compound features a benzothiophene core with two bromine substituents and a bromomethyl group, which may influence its reactivity and biological interactions.
- Molecular Weight : 306.02 g/mol
- CAS Number : 183861-05-4
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The results suggest that it may induce apoptosis (programmed cell death) and inhibit cell proliferation through various pathways, including the modulation of gene expression related to cell cycle regulation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which is crucial for the survival of both bacterial and cancer cells.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that control cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence the expression of genes associated with cancer progression and microbial resistance.
Case Studies
-
Antibacterial Activity Study :
- A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, indicating potent antibacterial properties.
-
Anticancer Efficacy Study :
- In a study involving human lung adenocarcinoma cells (A549), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 20 µM after 48 hours). Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers apoptosis in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL | Membrane disruption |
| Antimicrobial | S. aureus | 15 µg/mL | Metabolic pathway interference |
| Anticancer | A549 (lung cancer) | IC50 = 20 µM | Induction of apoptosis |
| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM | Cell cycle regulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
